Cas no 86134-26-1 (2,5-Bis(trimethylstannyl)thiophene)

2,5-Bis(trimethylstannyl)thiophene structure
86134-26-1 structure
Product Name:2,5-Bis(trimethylstannyl)thiophene
CAS-Nr.:86134-26-1
MF:C10H20SSn2
MW:409.750800132751
MDL:MFCD01940352
CID:834954
PubChem ID:329765309
Update Time:2025-09-24

2,5-Bis(trimethylstannyl)thiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,5-Bis(trimethylstannyl)thiophene
    • trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
    • 1,1 inverted exclamation marka-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • 2,5-bis-(trimethylstannyl)thiophene
    • 2,5-bis(-trimethylstannyl)thiphene
    • 2,5-bis(trimethyltin)thiophene
    • 2,5-bis-trimethylstannanyl-thiophene
    • 2,5-di(trimethylstannyl)thiophene
    • trimethyl[5-(trimethylstannyl)thien-2-yl]stannane
    • 1,1′-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • KKRPPVXJVZKJON-UHFFFAOYSA-N
    • 2,5-bis(trimethylstannyl)-thiophene
    • (Thiene-2,5-diyl)bis(trimethylstannane)
    • Stannane, 2,5-thiophenediylbis[trimethyl-
    • Stannane, 1,1'-(2,5-thiophenediyl)bis[1,1,1-trimethyl-
    • 1,1′-(2,5-Thiophenediyl)bis[1,1,1-trimethylstannane] (ACI)
    • Stannane, 2,5-thiophenediylbis[trimethyl- (9CI)
    • 2,5-Bis(trimethylstannanyl)thiophene
    • bis(triMethylstannyl)th
    • D81152
    • SY100706
    • iophene
    • A934283
    • DTXSID70511198
    • MFCD01940352
    • 2,5-Bis(trimethylstannyl)thiophene, 97%
    • SCHEMBL572368
    • TRIMETHYL[5-(TRIMETHYLSTANNYL)THIOPHEN-2-YL]STANNANE
    • 86134-26-1
    • AI-942/25034796
    • 2,5(c)\\ bis(triMethylstannyl)th iophene
    • MDL: MFCD01940352
    • Inchi: 1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
    • InChI-Schlüssel: KKRPPVXJVZKJON-UHFFFAOYSA-N
    • Lächelt: S1C([Sn](C)(C)C)=CC=C1[Sn](C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 411.93300
  • Monoisotopenmasse: 411.93298g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 158
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 28.2

Experimentelle Eigenschaften

  • Schmelzpunkt: 93-102 °C
  • Löslichkeit: Fast unlöslich (0,032 g/l) (25°C),
  • PSA: 32.09000
  • LogP: 2.58800

2,5-Bis(trimethylstannyl)thiophene Sicherheitsinformationen

2,5-Bis(trimethylstannyl)thiophene Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB11242-5g
trimethyl[5-(trimethylstannyl)thiophen-2-yl]stannane
86134-26-1 95%
5g
$236 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY100706-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 ≥97%
5g
¥2520.00 2025-04-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
738891-1G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1
1g
¥1186.18 2023-11-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
738891-5G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1
5g
¥3704.67 2023-11-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6395-1G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 >98.0%(GC)
1g
¥990.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6395-5G
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 >98.0%(GC)
5g
¥2990.00 2024-04-15
eNovation Chemicals LLC
Y1198750-5g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 97%
5g
$665 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B923594-1g
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 97%
1g
¥814.50 2022-09-29
Ambeed
A1156338-100mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
100mg
$28.0 2025-04-16
Ambeed
A1156338-250mg
2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
250mg
$46.0 2025-04-16

2,5-Bis(trimethylstannyl)thiophene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
Referenz
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  10 min, 0 °C; rt → reflux; 45 min, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate
Linshoeft, Julian; et al, Organic Letters, 2012, 14(22), 5644-5647

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ;  rt; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.2 Solvents: Hexane ;  1 h, -78 °C; -78 °C → rt; overnight, rt
Referenz
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
1.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
1.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 -78 °C → rt; overnight, rt
Referenz
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
Referenz
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -73 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
3.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
3.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
3.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 -78 °C → rt; overnight, rt
Referenz
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referenz
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 100 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
Referenz
Conjugated Boron Porous Polymers Having Strong p-π* Conjugation for Amine Sensing and Absorption
Xue, Cece; et al, Macromolecules (Washington, 2022, 55(10), 3850-3859

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  0 °C; 45 min, rt → reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride
Referenz
Dual Selectivity: Electrophile and Nucleophile Selective Cross-Coupling Reactions on a Single Aromatic Substrate
Heinrich, Annika C. J.; et al, Organic Letters, 2013, 15(18), 4666-4669

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
Referenz
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  8 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt → -78 °C; 2 h, -78 °C → 0 °C; -78 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
Referenz
Electrochromic properties of pyrene conductive polymers modified by chemical polymerization
Li, Rui; et al, RSC Advances, 2021, 11(62), 39291-39305

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C
2.2 overnight, -78 °C → rt
2.3 Solvents: Water ;  rt
Referenz
Solution-Processable BODIPY-Based Small Molecules for Semiconducting Microfibers in Organic Thin-Film Transistors
Ozdemir, Mehmet; et al, ACS Applied Materials & Interfaces, 2016, 8(22), 14077-14087

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
Referenz
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referenz
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referenz
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

2,5-Bis(trimethylstannyl)thiophene Raw materials

2,5-Bis(trimethylstannyl)thiophene Preparation Products

2,5-Bis(trimethylstannyl)thiophene Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
Bestellnummer:A934283
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:13
Preis ($):325.0
Email:sales@amadischem.com
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:86134-26-1)2,5‐ bis(triMethylstannyl)th iophene
Bestellnummer:IN1477
Bestandsstatus:in Stock
Menge:5g
Reinheit:99
Preisinformationen zuletzt aktualisiert:Friday, 25 July 2025 14:34
Preis ($):Please inquire
Email:sales@sunatech.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
A934283
Reinheit:99%
Menge:5g
Preis ($):325.0
Email
SunaTech Inc.
(CAS:86134-26-1)2,5‐ bis(triMethylstannyl)th iophene
IN1477
Reinheit:99
Menge:5g
Preis ($):Untersuchung
Email